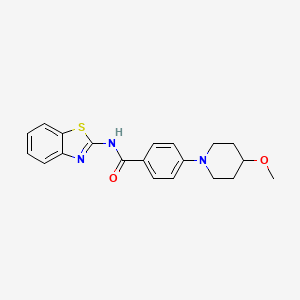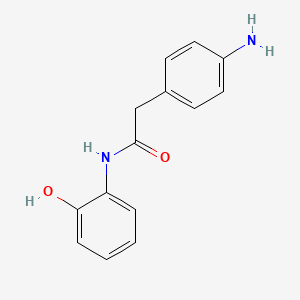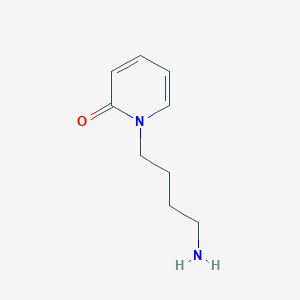
1-(4-アミノブチル)-1,2-ジヒドロピリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobutyl)-1,2-dihydropyridin-2-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinone ring and an aminobutyl side chain. Its properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
科学的研究の応用
1-(4-Aminobutyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
1-(4-Aminobutyl)-1,2-dihydropyridin-2-one, also known as Agmatine , exerts modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It interacts with several receptors, including nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .
Mode of Action
Agmatine is capable of exerting its modulatory actions simultaneously at multiple targets . It has been found to inhibit the release of insulin and glucagon . It also inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
The exact pharmacokinetics of Agmatine is still being investigated . Isotopic labeling of agmatine has emerged as a powerful approach to study metabolism-related biological processes, when used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry . This isotopologue of Agmatine can be very helpful to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo .
Action Environment
It’s known that agmatine can exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease
生化学分析
Biochemical Properties
Agmatine can modify neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It is formed by the transfer of the 4-aminobutyl moiety from the polyamine spermidine to form an intermediate, deoxyhypusine [N ε - (4-aminobutyl)lysine] residue . This deoxyhypusine residue is hydroxylated by deoxyhypusine hydroxylase (DOHH) to generate hypusinated eIF5A .
Cellular Effects
Agmatine has a variety of biochemical properties. It can influence cell function by modifying neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It has been reported that agmatine is formed in the bovine brain and displaces clonidine by binding to α-2-adrenergic and imidazoline receptors . They also state that agmatine may act as a neurotransmitter .
Molecular Mechanism
Agmatine exerts its effects at the molecular level through several mechanisms. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, which plays a vital role in synaptic plasticity . As an agonist of imidazoline receptors, Agmatine can influence the monoaminergic system, which is involved in several cognitive processes .
Metabolic Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .
Transport and Distribution
Agmatine is transported into rat brain mitochondria by an electrophoretic mechanism, requiring high membrane potential values
Subcellular Localization
準備方法
The synthesis of 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one typically involves several steps. One common method includes the reaction of 1,4-diaminobutane with cyanamide, followed by cyclization to form the pyridinone ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method also ensures better control over reaction conditions and product quality.
化学反応の分析
1-(4-Aminobutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
類似化合物との比較
1-(4-Aminobutyl)-1,2-dihydropyridin-2-one can be compared to other similar compounds, such as:
Pyrrolinium ions: These compounds have a similar cyclic structure but differ in their specific functional groups and side chains.
The uniqueness of 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one lies in its combination of the pyridinone ring and the aminobutyl side chain, which imparts distinct chemical and biological properties.
Conclusion
1-(4-Aminobutyl)-1,2-dihydropyridin-2-one is a compound of significant interest due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable subject of study in various fields. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in advancing scientific knowledge.
特性
IUPAC Name |
1-(4-aminobutyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYFXSPKGVQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
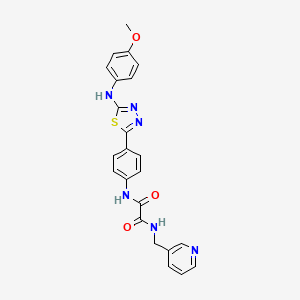
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)
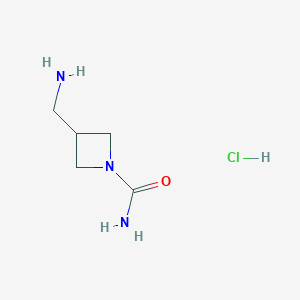
![ethyl 2-(4-benzoylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437866.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437868.png)


![ethyl 2-{[7-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2437871.png)
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2437873.png)
![2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2437875.png)
![2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride](/img/structure/B2437876.png)

